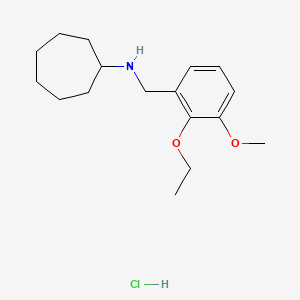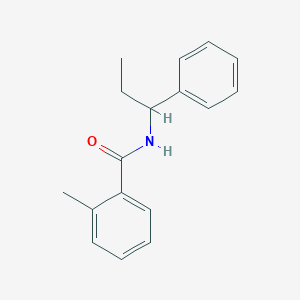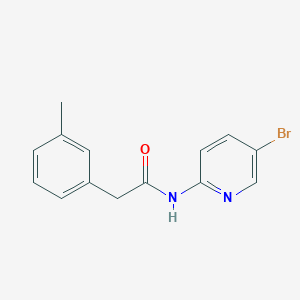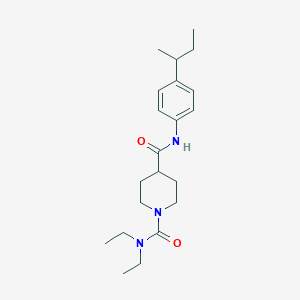![molecular formula C18H25N5O2S B5414443 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a member of the piperazine family, which is known for its diverse biological activities. The synthesis, mechanism of action, and physiological effects of this compound have been extensively studied, making it a promising candidate for future research.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor and serotonin 5-HT1A receptor. This mechanism of action is similar to that of other antipsychotic drugs, suggesting that this compound may have similar therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6, in the blood, indicating its potential anti-inflammatory effects.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. Firstly, it is relatively easy to synthesize, making it readily available for research purposes. Secondly, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. Its potential side effects and toxicity have not been fully investigated, and its long-term effects on the body are not well understood.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. Firstly, more studies are needed to investigate its potential as a treatment for various psychiatric disorders, such as schizophrenia and anxiety disorders. Additionally, the anti-inflammatory and analgesic effects of this compound need to be further explored to determine its potential as a treatment for chronic pain and inflammation. Finally, more research is needed to investigate the potential side effects and toxicity of this compound, especially with regards to long-term use.
合成法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-(3-methoxybenzyl)piperazine in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound as a white solid with a high yield.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in medicine. It has been shown to exhibit significant antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, this compound has been found to have potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-3-17-20-21-18(26-17)19-16(24)13-23-9-7-22(8-10-23)12-14-5-4-6-15(11-14)25-2/h4-6,11H,3,7-10,12-13H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHFIWGWSOFDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)



![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5414407.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5414411.png)

![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)
![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)